2-(Benzyloxy)-3-methoxyaniline
Description
2-(Benzyloxy)-3-methoxyaniline (CAS: 70978-05-1) is a substituted aniline derivative characterized by a benzyloxy group at the 2-position and a methoxy group at the 3-position of the aromatic ring. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligand systems. Its structure combines electron-donating methoxy and benzyloxy groups, which influence its reactivity and solubility. The benzyloxy group enhances lipophilicity, while the methoxy group contributes to steric and electronic modulation. The compound is commercially available with a purity of 96% (LD-1664, Combi-Blocks) .
Synthetic routes to this compound often involve palladium-catalyzed cross-coupling reactions or hydrogenation of nitro precursors, as demonstrated in the preparation of structurally similar anilines (e.g., 4h in ) .
Properties
IUPAC Name |
3-methoxy-2-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSWJWRBQLKCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methoxyaniline.
Benzylation: The benzylation of 3-methoxyaniline is achieved using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the benzylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing industrial purification techniques such as distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-(Benzyloxy)-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-methoxyaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted anilines with benzyloxy and methoxy groups are widely studied for their tunable electronic properties and applications. Below is a detailed comparison of 2-(Benzyloxy)-3-methoxyaniline with analogous compounds (Table 1):
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Electronic and Steric Effects :
- The This compound exhibits ortho-substitution, leading to steric hindrance that can slow electrophilic substitution reactions compared to para-substituted analogs like 4-(Benzyloxy)-3-methoxyaniline HCl .
- Fluorinated analogs (e.g., 4-Benzyloxy-2-fluoroaniline HCl) display enhanced electron-withdrawing effects, increasing their reactivity in cross-coupling reactions compared to methoxy-dominated derivatives .
Solubility and Stability :
- Hydrochloride salts (e.g., 4-(Benzyloxy)-3-methoxyaniline HCl) exhibit improved water solubility due to ionic character, whereas the neutral this compound is more soluble in organic solvents like DCM or THF .
- Methoxy groups in this compound confer metabolic stability, as observed in related compounds used in melatonergic ligands () .
Synthetic Utility :
- This compound is employed in palladium-catalyzed aminations (Scheme 4, ) to generate N-arylanilines, whereas fluoro-substituted analogs are preferred for Suzuki-Miyaura couplings due to their halide reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
